Ebov-IN-7

Ebola virus Entry inhibitor NPC1-GP interaction

Researchers requiring a potent, non-cytotoxic Ebola virus entry inhibitor for NPC1-GP interaction studies face limited options with proven safety margins. Ebov-IN-7 (Compound 26) is the validated solution. - Anti-EBOV potency: IC50 = 2.04 μM (pEBOV) with superior selectivity (Vero CC50 >100 μM, HeLa CC50 = 60 μM), minimizing off-target effects. - Broad-spectrum filovirus activity: ASFV IC50 = 15.75 μM, offering a unique tool for conserved host-target mechanism studies. - Well-characterized reference compound: Benchmark for HTS and hit validation, ensuring assay reliability. Reliable global supply with guaranteed purity and comprehensive documentation.

Molecular Formula C18H19ClN4O3S
Molecular Weight 406.9 g/mol
Cat. No. B12381184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-7
Molecular FormulaC18H19ClN4O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24)
InChIKeySWAOBCQKKPYMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebov-IN-7: NPC1-GP Entry Inhibitor Overview


Ebov-IN-7 (also known as compound 26) is a synthetic small molecule identified as an inhibitor of Ebola virus (EBOV) entry [1]. Its reported mechanism involves disrupting the critical protein-protein interaction between the host endosomal receptor Niemann-Pick C1 (NPC1) and the viral envelope glycoprotein (GP), thereby blocking viral fusion and subsequent infection [2]. The compound has a defined chemical structure (CAS 68207-16-9) and is available from commercial vendors for research and development purposes.

Small molecule NPC1-GP entry inhibitor for filovirus research
Compatible with pseudotyped virus and live virus entry assays
Host-targeted mechanism supports studies on conserved Ebola/ASFV entry pathways

Ebov-IN-7: Why Substitution Fails


Compounds targeting the NPC1-GP interaction are a diverse class of entry inhibitors, but they exhibit significant variability in antiviral potency and selectivity. Simple substitution with a structurally or functionally similar analog, such as other compounds from the same screening series (e.g., EBOV-IN-4, EBOV-IN-5, EBOV-IN-8), is not scientifically sound. As detailed in the quantitative evidence below, Ebov-IN-7 demonstrates a specific, and often superior, combination of anti-EBOV potency, reduced cytotoxicity, and broader anti-filovirus activity (e.g., against African Swine Fever Virus) when compared to its closest analogs from the original study [1]. These critical differences in efficacy and safety profiles necessitate the specific selection of Ebov-IN-7 for studies requiring its precise pharmacological signature.

Potency profile mismatch

EBOV-IN-4 and -8 show only partial inhibition in pseudotyped virus assays, while Ebov-IN-7 achieves near-complete inhibition; analog swap may underpower entry studies.

Cross‑virus activity divergence

ASFV inhibition is reported for Ebov-IN-7 and EBOV-IN-5, but EBOV-IN-4 is inactive; substituting compromises dual‑virus research designs.

Cytotoxicity endpoint shift

Cytotoxicity windows differ among analogs; Ebov-IN-7’s reported wider Vero cell window may not be replicated, altering assay interpretation.

Ebov-IN-7: Quantitative Differentiation Evidence


Superior Anti-EBOV Potency vs Analogs

Ebov-IN-7 demonstrates significantly greater inhibitory potency against EBOV-GP pseudotyped virus (pEBOV) than its closest analogs from the same chemical series. Its IC50 value of 2.04 μM is over 2-fold more potent than that of EBOV-IN-5 (IC50 = 4.69 μM) [1]. The difference is even more pronounced when compared to EBOV-IN-4 and EBOV-IN-8, which only achieved partial inhibition of 64.9% and 62.1%, respectively, at a much higher concentration of 10 μM [2][3]. This makes Ebov-IN-7 the most potent inhibitor among this set of structurally related compounds.

Anti-EBOV Potency
Head‑to‑head
IC₅₀ 2.04 µM
EBOV-IN-5: 4.69 µM
EBOV-IN-4/8: ~65% inhib. @ 10 µM
Supports EBOV entry inhibition assay context
Reported 2.3‑fold difference among tested analogs
Ebola virus Entry inhibitor NPC1-GP interaction

Broader Antiviral Activity Against ASFV

Ebov-IN-7 demonstrates potent activity against a second, highly relevant virus, African Swine Fever Virus (ASFV). Its IC50 of 15.75 μM against ASFV is over 2-fold more potent than that of the closely related analog EBOV-IN-5, which has an IC50 of 35.17 μM [1]. This difference suggests a structural advantage for Ebov-IN-7 in engaging the ASFV target, likely the conserved NPC1 receptor, and provides a distinct research application for studies requiring dual antiviral activity. In contrast, EBOV-IN-4 is reported to be completely inactive against ASFV .

ASFV Cross‑Activity
Head‑to‑head
IC₅₀ 15.75 µM
EBOV-IN-5: 35.17 µM
EBOV-IN-4: inactive
Supports host‑targeted cross‑virus screening
Reported 2.2‑fold advantage in ASFV assay
African Swine Fever Virus Antiviral Cross-species activity

Favorable Cytotoxicity Profile in Vero & HeLa Cells

Ebov-IN-7 exhibits low cytotoxicity, a critical factor for reliable in vitro and in vivo studies. Its cytotoxic concentration (CC50) in HeLa cells is 60 μM, and in Vero cells, it is even higher, exceeding 100 μM [1]. This indicates a substantial selectivity window. For comparison, EBOV-IN-5 is reported to have a CC50 of 48.4 μM in HeLa cells and 52.7 μM in Vero cells [2]. While both compounds show selectivity, Ebov-IN-7's particularly high CC50 in Vero cells (>100 μM) may offer a wider experimental range in this commonly used cell line for Ebola virus studies.

Cytotoxicity Endpoints
Cross‑study comparable
HeLa CC₅₀ 60 µM
Vero CC₅₀ >100 µM
EBOV-IN-5: HeLa 48.4 µM, Vero 52.7 µM
Supports Vero cell antiviral assay window interpretation
CC₅₀ from cell viability assays; conditions may vary
Cytotoxicity Selectivity Index Safety Profile

Ebov-IN-7: Optimal Application Scenarios


Primary Hit for Ebola Virus Entry Inhibition

Due to its superior anti-EBOV potency (IC50 = 2.04 μM) compared to other 'EBOV-IN' series compounds (e.g., EBOV-IN-5, IC50 = 4.69 μM), Ebov-IN-7 is the preferred starting point for research programs focused on small molecule inhibition of Ebola virus entry via the NPC1-GP pathway [1]. Its higher potency minimizes the required compound concentration, reducing the risk of off-target effects in downstream assays.

Broad-Spectrum Tool for Filovirus Entry Research

Ebov-IN-7's proven activity against both Ebola virus (pEBOV IC50 = 2.04 μM) and African Swine Fever Virus (ASFV IC50 = 15.75 μM) makes it a unique tool for studying conserved host-targeted entry mechanisms [2]. Its 2.2-fold greater potency against ASFV over the analog EBOV-IN-5 (ASFV IC50 = 35.17 μM) provides a clear advantage for labs exploring the role of NPC1 in the entry of diverse hemorrhagic fever viruses.

Wide Safety Window for Vero Cell Assays

For experiments conducted in Vero cells, a standard model for Ebola virus research, Ebov-IN-7 is the superior choice due to its exceptionally high CC50 (>100 μM) [3]. This wide safety window, which is nearly twice that of the comparator EBOV-IN-5 (Vero CC50 = 52.7 μM), provides a greater margin for error and ensures that observed antiviral effects are a direct result of compound activity, not cellular toxicity.

Benchmark for NPC1-GP Inhibitor Discovery

Ebov-IN-7 serves as an excellent reference compound for high-throughput screening and hit validation campaigns aimed at identifying novel inhibitors of the NPC1-GP protein-protein interaction [4]. Its well-characterized profile, including an IC50 of 2.04 μM, provides a clear and quantifiable benchmark against which the potency and selectivity of new chemical entities can be rigorously compared.

Application
Selection Property
Validation Focus
EBOV entry inhibition research
NPC1‑GP inhibition potency
EBOV‑GP pseudotyped virus entry assay
Cross‑filovirus host‑targeted studies
NPC1 cross‑virus engagement profile
ASFV cross‑screening assay endpoint
Vero cell‑based antiviral assays
Cytotoxicity endpoint context
Cell viability assay in Vero model
NPC1‑GP inhibitor screening campaigns
Quantitative reference compound profile
Head‑to‑head screening comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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